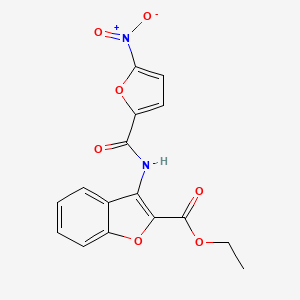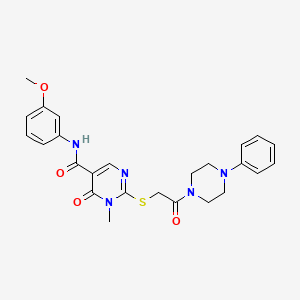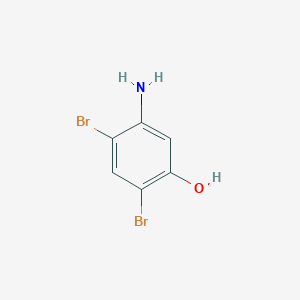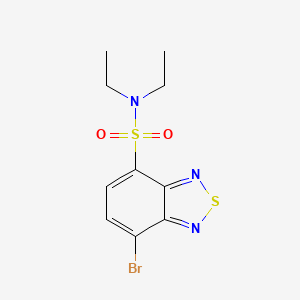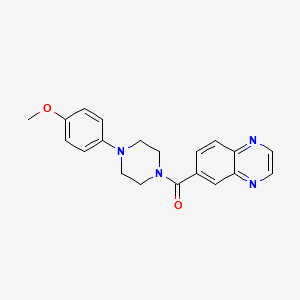
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone” is a chemical compound with the molecular formula C17H21N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives can exhibit a wide range of biological activity .
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with various molecular targets, including serotonin and dopamine receptors, tubulin, and DNA. This compound acts as a partial agonist at serotonin and dopamine receptors, leading to the modulation of neurotransmitter systems. This compound also binds to tubulin, inhibiting microtubule formation and leading to cell cycle arrest and apoptosis. Additionally, this compound intercalates into DNA, leading to DNA damage and inhibition of DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, inhibition of cell growth and induction of apoptosis, and antibacterial and antifungal properties. This compound has also been found to have anti-inflammatory effects through the inhibition of the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One advantage of using (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anxiolytic and antidepressant effects, inhibit cancer cell growth, and have antibacterial and antifungal properties. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for the study of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone. One potential direction is the development of more potent and selective this compound analogs for therapeutic applications. Another direction is the investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its safety and efficacy in humans. Finally, the investigation of the potential use of this compound in the treatment of other diseases, such as neurological disorders and viral infections, can provide new avenues for therapeutic intervention.
Synthesis Methods
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxyphenylpiperazine with 2,3-dichloroquinoxaline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through the modulation of serotonin and dopamine neurotransmitter systems. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, this compound has been shown to have antibacterial and antifungal properties.
Safety and Hazards
The safety data sheet for a related compound, 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-3-16(4-6-17)23-10-12-24(13-11-23)20(25)15-2-7-18-19(14-15)22-9-8-21-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIWDUPWDGYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2790006.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)
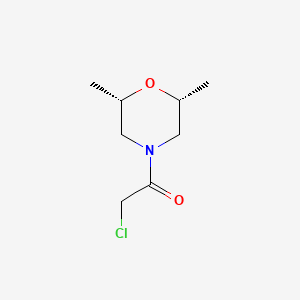
![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)
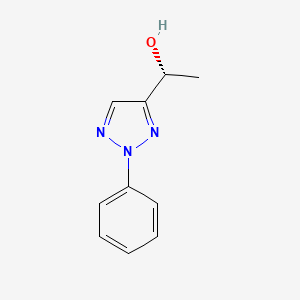
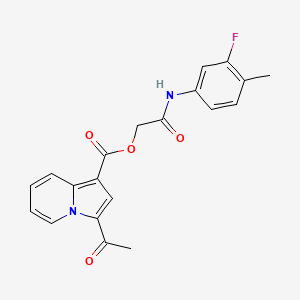
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2790016.png)
